molecular formula C9H11BrOS B3286904 1-(4-Bromo-5-propylthiophen-2-yl)ethanone CAS No. 832741-29-4

1-(4-Bromo-5-propylthiophen-2-yl)ethanone

Cat. No.: B3286904
CAS No.: 832741-29-4
M. Wt: 247.15 g/mol
InChI Key: RVEBOXGTMJAMGA-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-propylthiophen-2-yl)ethanone is a chemical compound with the molecular formula C9H11BrOS and a molecular weight of 247.15 g/mol. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromo group and a propyl group on the thiophene ring, as well as an ethanone group. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-5-propylthiophen-2-yl)ethanone can be synthesized through several synthetic routes. One common method involves the bromination of 5-propylthiophene-2-carboxylic acid, followed by the conversion of the carboxylic acid group to an ethanone group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst, followed by a Friedel-Crafts acylation reaction to introduce the ethanone group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-5-propylthiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

    Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed:

    Substitution Reactions: Substituted thiophenes with various functional groups.

    Oxidation Reactions: 1-(4-Bromo-5-propylthiophen-2-yl)carboxylic acid.

    Reduction Reactions: 1-(4-Bromo-5-propylthiophen-2-yl)ethanol.

Scientific Research Applications

1-(4-Bromo-5-propylthiophen-2-yl)ethanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the bromo group and the ethanone group can influence its reactivity and binding affinity to these targets. The exact pathways involved in its mechanism of action are subject to ongoing research .

Comparison with Similar Compounds

1-(4-Bromo-5-propylthiophen-2-yl)ethanone can be compared with other similar compounds, such as:

    1-(4-Bromo-5-methylthiophen-2-yl)ethanone: Similar structure but with a methyl group instead of a propyl group.

    1-(4-Bromo-5-ethylthiophen-2-yl)ethanone: Similar structure but with an ethyl group instead of a propyl group.

    1-(4-Chloro-5-propylthiophen-2-yl)ethanone: Similar structure but with a chloro group instead of a bromo group.

Properties

IUPAC Name

1-(4-bromo-5-propylthiophen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrOS/c1-3-4-8-7(10)5-9(12-8)6(2)11/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEBOXGTMJAMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284200
Record name 1-(4-Bromo-5-propyl-2-thienyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832741-29-4
Record name 1-(4-Bromo-5-propyl-2-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832741-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-5-propyl-2-thienyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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